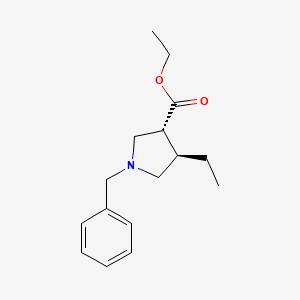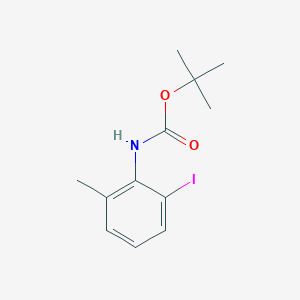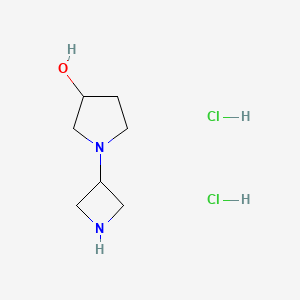
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride
Overview
Description
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound with the CAS Number: 1024589-68-1 . It is a solid substance with a molecular weight of 199.12 .
Molecular Structure Analysis
The InChI code for 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is1S/C7H14N2.2ClH/c1-2-4-9(3-1)7-5-8-6-7;;/h7-8H,1-6H2;2*1H . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a solid substance . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Synthesis of Novel Scaffolds : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a key component in the synthesis of various pharmaceutical scaffolds. For instance, it is used in the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, which are explored for pharmaceutical applications (Cheung, Harris, & Lackey, 2001).
Antibacterial Agents : It plays a role in the design and synthesis of potent antibacterial agents. For example, compounds with a 2-aminomethyl-1-azetidinyl group, related to 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride, have shown significant antibacterial properties (Fujita, Chiba, Tominaga, & Hino, 1998).
Synthesis and Biological Evaluation
Central Nicotinic Receptors : This compound is used in synthesizing ligands for central nicotinic acetylcholine receptors (nAChR). Certain analogues, like pyrrolidinyl and azetidinyl compounds, have shown enhanced affinity and potential analgesic properties (Balboni, Marastoni, Merighi, Borea, & Tomatis, 2000).
Antidepressant and Nootropic Agents : Its derivatives have been synthesized and evaluated for their antidepressant and nootropic activities, showing that the 2-azetidinone skeleton has potential as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Synthesis Techniques
- Green Synthesis Methods : 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is utilized in developing green synthesis methods. For example, an iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation demonstrates an environmentally friendly approach (Bandyopadhyay, Cruz, Yadav, & Banik, 2012).
Nicotinic Acetylcholine Receptors
- Ligands for nAChRs : It is integral in synthesizing ligands with high affinity for nicotinic acetylcholine receptors, which are important for exploring pharmacological properties and potential medications (Koren, Horti, Mukhin, Gündisch, Kimes, Dannals, & London, 1998).
Antifungal Agents
- Antifungal Activity : Derivatives of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride have been synthesized and shown significant antifungal activity, indicating its potential use in developing antifungal drugs (Rajput, Sharma, & Yashovardhan, 2011).
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For instance, H302 indicates that it is harmful if swallowed, H315 means it causes skin irritation, H319 means it causes serious eye irritation, and H335 means it may cause respiratory irritation .
properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHRXWPLYFOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

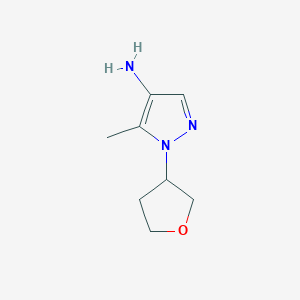
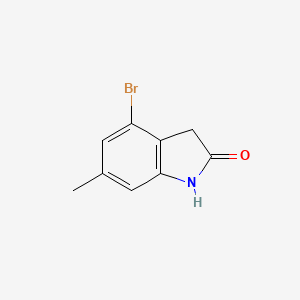
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
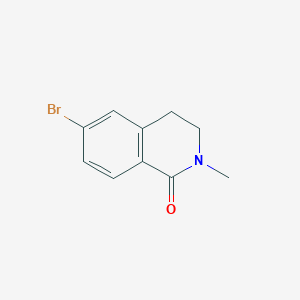
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
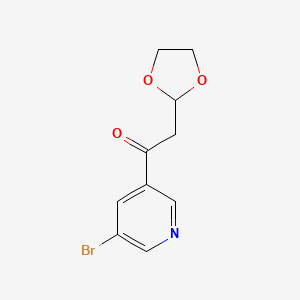

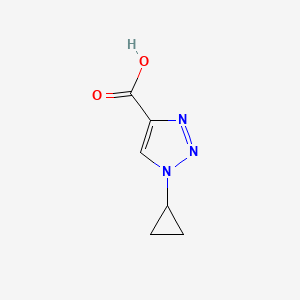

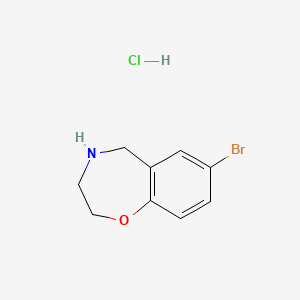
![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)
